molecular formula C14H18N6O B2373810 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2415553-23-8

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B2373810
CAS No.: 2415553-23-8
M. Wt: 286.339
InChI Key: FLBAWPZATLDREE-UHFFFAOYSA-N
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Description

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine typically involves the reaction of 6-methoxypyrimidine-4-amine with 1-(5-methylpyrimidin-2-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and bases (e.g., NaOMe, KOtBu). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-(4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

Compared to similar compounds, 2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-8-15-14(16-9-11)20-5-3-19(4-6-20)12-7-13(21-2)18-10-17-12/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAWPZATLDREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=CC(=NC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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